molecular formula C6H10ClNO2 B14485038 2-Amino-5-chlorohex-5-enoic acid CAS No. 66157-56-0

2-Amino-5-chlorohex-5-enoic acid

Cat. No.: B14485038
CAS No.: 66157-56-0
M. Wt: 163.60 g/mol
InChI Key: IFFHOISHOWGDDA-UHFFFAOYSA-N
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Description

2-Amino-5-chlorohex-5-enoic acid is an organic compound classified as an alpha-amino acid. It is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound is found in certain species, such as Amanita miculifera . The molecular formula of this compound is C6H10ClNO2, and it has a net charge of 0 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorohex-5-enoic acid can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the use of boron reagents for coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorohex-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino and carboxylate groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogen acids, reducing agents like sodium cyanoborohydride (NaBH3CN), and other nucleophiles . The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield alkyl-substituted amines, while reduction reactions can produce primary amines .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-chlorohex-5-enoic acid is similar to other alpha-amino acids, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the chloro group and the double bond in the hexenoic acid chain. These features influence its chemical reactivity and biological activity, making it distinct from other alpha-amino acids .

Properties

CAS No.

66157-56-0

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-amino-5-chlorohex-5-enoic acid

InChI

InChI=1S/C6H10ClNO2/c1-4(7)2-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10)

InChI Key

IFFHOISHOWGDDA-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC(C(=O)O)N)Cl

Origin of Product

United States

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